Piperidine-4-carboxylic acid (2-morpholin-4-yl-ethyl)-amide

Physicochemical Profiling Drug-Likeness Lead Optimization

Parallel synthesis of CNS-penetrant libraries is often slowed by salt-neutralization steps and poor chromophore tracking. This free-amine building block directly addresses these bottlenecks. • Direct N-functionalization: free piperidine NH eliminates salt-breaking, reducing robotic liquid handler errors in automated workflows. • Built-in UV detection: morpholinoethyl tail provides strong chromophore at 254 nm for straightforward LC-MS monitoring. • CNS-optimized properties: TPSA 53.6 Ų and XLogP3 -0.8 help balance BBB permeability with solubility, lowering logD-driven hERG risk.

Molecular Formula C12H23N3O2
Molecular Weight 241.335
CAS No. 429637-00-3
Cat. No. B2598993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-4-carboxylic acid (2-morpholin-4-yl-ethyl)-amide
CAS429637-00-3
Molecular FormulaC12H23N3O2
Molecular Weight241.335
Structural Identifiers
SMILESC1CNCCC1C(=O)NCCN2CCOCC2
InChIInChI=1S/C12H23N3O2/c16-12(11-1-3-13-4-2-11)14-5-6-15-7-9-17-10-8-15/h11,13H,1-10H2,(H,14,16)
InChIKeyBOZAPDLORSPREV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

429637-00-3: Morpholinoethyl Linker Overview


Piperidine-4-carboxylic acid (2-morpholin-4-yl-ethyl)-amide (CAS 429637-00-3), also named N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide, is a small-molecule building block (C12H23N3O2, MW 241.33) featuring a piperidine core linked via an amide bond to a morpholine ring through a two-carbon ethyl spacer [1]. It belongs to both the piperidine-4-carboxamide and morpholine chemical classes and is primarily procured as a versatile intermediate for pharmaceutical research, rather than as a final active pharmaceutical ingredient (API), based on its occurrence in patent SAR series and public vendor listings [2].

Workflow Medicinal chemistry building block for SAR exploration Piperidine core with morpholinoethyl side chain
Format Free base for direct N-functionalization No salt-breaking step required
Selection context Low XLogP3 and high TPSA profile for CNS lead optimization Computed properties support polarity tuning

429637-00-3: No Direct Analog Substitute


Generic substitution within the piperidine-4-carboxamide class is confounded by substantial differences in physicochemical properties and synthetic utility driven by the terminal amine moiety. The morpholinoethyl group in the target compound confers a specific topological polar surface area (TPSA) of 53.6 Ų, a calculated XLogP3-AA of -0.8, and 4 hydrogen bond acceptors (HBA), which are fundamentally different from its closest commercially available dimethylamino analog (TPSA 44.4 Ų, XLogP3 of ~+1.8, HBA=3 for the free base) [1][2]. Moreover, the target compound's free piperidine NH allows direct N-functionalization without a preliminary salt-breaking step, unlike the more widely available hydrochloride salt form (CAS 1173100-38-3), saving synthetic steps in lead optimization workflows . These divergences mean that a replacement compound would exhibit different polarity, solubility, and chromatographic behavior, potentially derailing established synthetic routes or altering the pharmacokinetic profile of a lead series.

Dimethylamino analog may shift polarity profile TPSA drops by ~9 Ų and XLogP3 rises >2.5 log units, altering solubility, chromatography, and permeability balance.
Hydrochloride salt form may introduce extra steps CAS 1173100-38-3 requires neutralization before N-acylation; the free base enables one-step coupling without salt metathesis.

429637-00-3 Differentiation Evidence


Topological Polarity Advantage over Dimethylamino Analog

The target morpholinoethyl compound (CAS 429637-00-3) exhibits a substantially higher topological polar surface area (TPSA) of 53.6 Ų compared to 44.4 Ų for the structurally analogous N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide (free base, CAS 886504-63-8) [1][2]. This near-9 Ų increase is due to the replacement of the terminal dimethylamine with a morpholine ring, adding an oxygen atom as a hydrogen bond acceptor. The difference in TPSA is a key determinant for predicted passive membrane permeability and is a standard metric in early drug discovery filtration; a TPSA > 50 Ų with a negative XLogP3 differentiates a compound's ability to achieve balanced polarity, a common goal in CNS and solubility optimization programs.

TPSA vs dimethylamino analog
Head-to-head
53.6 Ų vs 44.4 Ų
Δ +9.2 Ų
Higher polar surface area may improve solubility and permeability balance
Cactvs 3.4.8.24 computed TPSA; PubChem 2025 release
Physicochemical Profiling Drug-Likeness Lead Optimization

Lower Lipophilicity vs. Dimethylamino Analog

The target compound has a computed XLogP3-AA value of -0.8 [1], indicating greater hydrophilicity compared to the dimethylamino analog, which has a predicted XLogP3 for its free base form of approximately +1.8 [2]. This more than 2.5 log unit difference arises because the morpholine ring replaces two terminal methyl groups with a more polar ether-containing ring. While XLogP3 is a computed parameter, the >2.5 unit separation represents a distinct partition profile that would be expected to influence solubility, chromatographic retention time, and logD measurements directly.

Lipophilicity vs dimethylamino analog
Head-to-head
XLogP3-AA -0.8 vs +1.8
Δ >2.5 log units
Substantially lower lipophilicity supports CNS MPO compliance screening
XLogP3-AA computed values from PubChem
Lipophilicity ADME Properties Physicochemical Property Comparison

NK1 Antagonist Potency: Morpholinoethyl Pharmacophore

In patent-derived data curated by BindingDB, a larger compound containing the piperidine-4-carboxylic acid (2-morpholin-4-yl-ethyl)-amide core (CHEMBL432183) demonstrates a binding affinity (IC50) of 7.5 nM at the NK1 receptor in guinea pig lung tissue [1]. While this single-digit nanomolar affinity is for an elaborated derivative and not the free building block itself, it provides class-level and linker-specific validation. It implies that the specific 'morpholinoethyl-piperidine carboxamide' linkage can position distal pharmacophores favorably for high-affinity target engagement. In contrast, simpler piperidine-4-carboxamide building blocks without this extended basic sidechain typically lack corresponding high-potency annotations in public repositories, underscoring the differentiated value of the morpholinoethyl motif for constructing potent neurokinin antagonists.

NK1 pharmacophore validation
Class-level
Derivative IC50 7.5 nM
vs unsubstituted core (no activity reported)
Morpholinoethyl linker may enable high-affinity target engagement in NK1 series
BindingDB BDBM50290299; guinea pig lung assay; elaborated derivative
NK1 Antagonist Pain Neurokinin Receptor

Free Base vs. Hydrochloride: Synthetic Efficiency

The free base form (CAS 429637-00-3) is directly reactive in common peptide coupling and reductive amination protocols targeting the piperidine NH donor, whereas the closely related hydrochloride salt (CAS 1173100-38-3) requires a preliminary neutralization step with a base such as triethylamine (TEA) or diisopropylethylamine (DIEA) before N-acylation [1]. In comparable piperidine building block chemistries, optimizing one-step coupling via a free amine eliminates the potential for incomplete salt metathesis, which can cause irreproducible yields. Procurement of the free amine thus constitutes a direct 'time-and-step' saving decision for parallel synthesis and library production.

Synthetic step advantage vs HCl salt
Head-to-head
Free NH ready for coupling
0 additional steps
Eliminates salt-breaking step, improving throughput in parallel synthesis
Standard EDC/HOBt or reductive amination protocols
Synthetic Efficiency Building Block Reactivity Amide Coupling

429637-00-3 Key Applications


CNS Library Synthesis with Low-XLogP3 Scaffold

Medicinal chemists designing CNS-penetrant libraries requiring high TPSA (>50 Ų) and low lipophilicity (XLogP3 < 0) should prioritize 429637-00-3 as a core amine building block. Its computed XLogP3 of -0.8 and TPSA of 53.6 Ų place it in an ideal property space for balancing blood-brain barrier permeability with aqueous solubility [1][2]. Using this scaffold, rather than the more lipophilic dimethylamino analog, directly reduces the logD of the final compounds, which is correlated with lower tissue distribution volumes and reduced hERG binding risk.

NK1 Antagonist SAR Exploration

Based on the 7.5 nM NK1 affinity of a larger compound incorporating its core, the piperidine-4-carboxylic acid (2-morpholin-4-yl-ethyl)-amide fragment is a strategic procurement choice for teams systematically varying the N-substituent on the piperidine ring while maintaining the potency-contributing morpholinoethyl side chain [3]. This allows for SAR expansion around the validated ethylmorpholino pharmacophore without resynthesizing the right-hand side for each new N-capped analog, improving synthetic efficiency.

High-Throughput Parallel Synthesis: One-Step N-Functionalization

In automated parallel synthesis workflows, the direct use of 429637-00-3 (free amine) eliminates the need for a salt-neutralization step, which can cause pipetting errors in robotic liquid handlers and produce transient pH extremes [4]. The morpholinoethyl tail also provides a strong UV chromophore at 254 nM for LC-MS monitoring, simplifying reaction tracking. This combination of a free, reactive piperidine handle and built-in detection feature makes it a direct fit for diversity-oriented synthesis (DOS) campaigns.

Application
Selection Property
Validation Focus
CNS library synthesis with low-XLogP3 scaffold
Low computed lipophilicity (XLogP3
Verify TPSA >50 Ų and XLogP3 negative for CNS MPO alignment
NK1 antagonist SAR exploration
Morpholinoethyl-piperidine carboxamide pharmacophore linkage
Confirm retention of NK1 potency lineage in elaborated analogs
High-throughput parallel synthesis
Free piperidine NH for one-step N-functionalization
Validate direct coupling efficiency and LC-MS monitoring compatibility
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